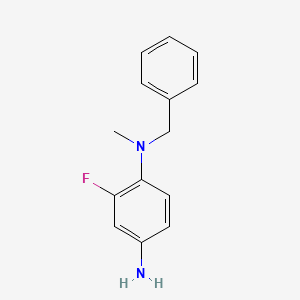![molecular formula C13H20ClNO3 B1452919 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride CAS No. 132424-09-0](/img/structure/B1452919.png)
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride are not detailed in the search results. As a chemically synthesized compound, it is likely involved in various chemical reactions during its synthesis.Physical And Chemical Properties Analysis
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 273.76 g/mol .Applications De Recherche Scientifique
Inhibition of Leukotriene A4 Hydrolase
This compound is a potent inhibitor of human recombinant leukotriene A4 hydrolase, which is essential for the conversion of leukotriene A4 to leukotriene B4, a mediator in inflammatory responses . It has shown effectiveness in inhibiting both epoxide hydrolase and aminopeptidase activities, with Ki values of 23 and 27 nM, respectively .
Anti-Inflammatory Applications
Due to its inhibitory action on leukotriene B4 production, this chemical has potential applications in treating inflammatory diseases. It has been tested in animal models, such as a rat model of ionophore-induced peritoneal eicosanoid production, where it effectively reduced leukotriene B4 without affecting other eicosanoids .
Pharmacodynamics
The compound exhibits a long pharmacodynamic half-life, as evidenced by its ability to inhibit leukotriene B4 production in mice for up to 24 hours after a single oral dose. This suggests its potential for once-daily dosing in clinical settings .
Skin Penetration
In a rat reversed passive dermal Arthus model, oral pretreatment with the compound blocked leukotriene B4 production, demonstrating good penetration of the drug into the skin, which is crucial for topical therapeutic applications .
Edema Prevention
The compound has shown efficacy in preventing arachidonic acid-induced ear edema in mice when administered orally or topically. This indicates its potential use in conditions associated with edema and swelling .
Synthesis of Monoisomeric Phthalocyanines
It is used in the synthesis and characterization of monoisomeric phthalocyanines, which are compounds with applications in materials science, particularly in the creation of novel photodynamic therapy agents .
Thermophysical Property Research
The compound’s thermophysical properties are of interest in research focused on pure compounds, particularly organics. This data is crucial for understanding the behavior of the compound under various conditions .
Propriétés
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)


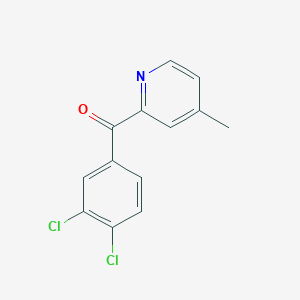


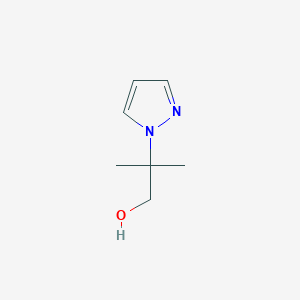
![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)

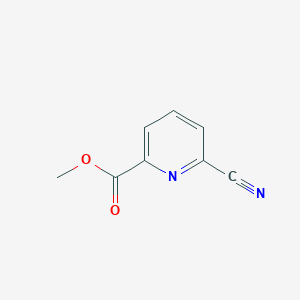
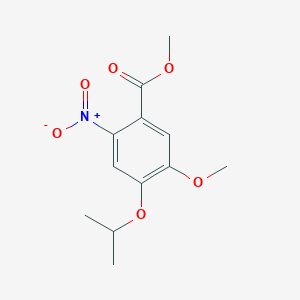
![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
